DHS-I methyl ester
Description
Dehydrosoyasaponin-I methyl ester (DHS-I methyl ester), also known as Soyasaponin Be methyl ester (CAS No. 117210-13-6), is a triterpenoid saponin isolated from Trifolium alexandrinum . It is a potent activator of large-conductance calcium- and voltage-activated potassium (BK or maxi-K) channels, with studies demonstrating its ability to increase channel open probability (Po) from 0.04 to 0.75 in lipid bilayer experiments . This compound binds intracellularly to the BK channel’s β-subunit, requiring cooperative interactions with multiple binding sites (3–4 molecules) for maximal activation .
Properties
Molecular Formula |
C49H78O18 |
|---|---|
Molecular Weight |
955.1 g/mol |
IUPAC Name |
methyl 5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C49H78O18/c1-22-30(53)32(55)36(59)41(62-22)66-38-33(56)31(54)25(20-50)63-42(38)67-39-35(58)34(57)37(40(60)61-9)65-43(39)64-29-13-14-46(5)26(47(29,6)21-51)12-15-49(8)27(46)11-10-23-24-18-44(2,3)19-28(52)45(24,4)16-17-48(23,49)7/h10,22,24-27,29-39,41-43,50-51,53-59H,11-21H2,1-9H3 |
InChI Key |
UAQSFFPZBWPNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
DHS-I methyl ester can be synthesized through various methods. One common method involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. For example, the esterification of amino acids with methanol using trimethylchlorosilane has been shown to be an efficient method . This reaction typically occurs at room temperature and yields good to excellent results.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale esterification processes. These processes often involve the use of continuous reactors where the carboxylic acid and methanol are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified.
Chemical Reactions Analysis
Diazomethane-Mediated Esterification
Diazomethane (CH₂N₂) is a classical reagent for converting carboxylic acids to methyl esters. The reaction proceeds via an Sₙ2 mechanism :
-
Protonation of diazomethane forms a diazonium intermediate (H₃C-N₂⁺).
-
Nucleophilic attack by the carboxylate anion replaces the diazonium group with a methyl ester, releasing N₂ gas .
This method is rapid and efficient but requires strict safety precautions due to diazomethane’s toxicity and instability .
TMSCl-Mediated Esterification
Trimethylsilyl chloride (TMSCl) in methanol enables acid-catalyzed esterification under mild conditions:
-
TMSCl reacts with methanol to generate a silyl ester intermediate.
-
Subsequent hydrolysis or elimination forms the methyl ester .
This method is particularly useful for substrates with poor solubility, as seen in amino acid methyl ester synthesis .
Dimethyl Carbonate (DMC) Method
A base-catalyzed methyl transfer from dimethyl carbonate (DMC) offers a green alternative:
-
DMC reacts with carboxylic acids under basic conditions (e.g., NaHCO₃) to form methyl esters.
-
This method preserves stereochemistry and avoids harsh conditions .
Acid-Catalyzed Esterification
For carboxylic acids, TMSCl or methanolic HCl facilitates esterification via acid catalysis :
-
Protonation of the carbonyl oxygen activates the carbonyl group.
Allosteric Inhibition in DHS
In the context of DHS-I methyl ester’s biological activity, the compound binds to an allosteric site of DHS, altering enzyme conformation. This interaction involves hydrogen bonds and hydrophobic interactions with key residues (e.g., Asn267, Leu281) .
Biological Activity
The this compound (6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide) exhibits:
| Strain | Compound | IC₅₀ (µM) |
|---|---|---|
| P. falciparum Dd2 | 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide | 46.1 |
| P. falciparum 3D7 | 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide | 51.5 |
| P. falciparum Dd2 | Amodiaquine | 0.031 |
| P. falciparum 3D7 | Chloroquine | 0.03 |
The compound shows weak antimalarial activity compared to standard drugs like chloroquine, suggesting its primary role as a tool for studying DHS allosteric regulation .
Analytical and Structural Data
While specific data for this compound is limited, related methyl esters (e.g., fatty acid methyl esters) are typically analyzed via GC-MS or LC-MS to confirm esterification and purity . For example, the molecular weight of a similar methyl ester (e.g., docosahexaenoic acid methyl ester) is 342.5149 g/mol .
Scientific Research Applications
DHS-I methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DHS-I methyl ester involves its interaction with specific molecular targets and pathways. For example, in the esterification process, the carboxylic acid reacts with methanol to form the ester, with the acid catalyst facilitating the reaction by protonating the carbonyl oxygen, making it more electrophilic . In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol .
Comparison with Similar Compounds
Comparison with Similar Compounds
DHS-I methyl ester is one of several BK channel activators, including synthetic molecules (e.g., NS1619) and endogenous modulators (e.g., calcium). Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Findings :
Multi-Site Activation :
- This compound requires 3–4 molecules to saturate BK channel activation, as shown by Hill coefficients of 2–3 in equilibrium studies . Kinetic analyses reveal transient effects with 1–2 molecules altering gating modes, but full activation demands higher occupancy .
- In contrast, NS1619 and Ca²⁺ act via single or dual binding sites, respectively .
β-Subunit Dependence :
- This compound’s activity is contingent on the presence of BK channel β-subunits, which allosterically couple to the α-subunit . Calcium, however, binds directly to the α-subunit’s RCK domain .
Kinetic Behavior :
- DHS-I induces "modified gating modes" characterized by bursts of high Po (>0.95) interspersed with control-like gating . NS1619 lacks such distinct kinetic states due to its simpler binding mechanism .
Therapeutic Potential: While this compound outperforms NS1619 in efficacy (Po increase from 0.04 to 0.75 vs. modest NS1619 effects), its poor membrane permeability limits in vivo applications . Calcium remains the gold standard for physiological BK channel modulation.
Discussion of Contradictions and Limitations
- Binding Site Discrepancies : Kinetic data suggest 1–2 DHS-I molecules suffice to alter gating , while equilibrium studies indicate 3–4 molecules are needed for maximal Po . This may reflect transient vs. sustained activation states.
- Comparison with Calcium : DHS-I mimics calcium’s hyperpolarizing shift (~100 mV) but achieves this pharmacologically rather than physiologically .
Q & A
Q. How is the purity and structural identity of this compound validated in laboratory settings?
- Methodological Answer : Purity is quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure fatty acid methyl ester (FAME) content. Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and Fourier-transform infrared (FTIR) spectroscopy for bond vibration profiling. Detailed protocols for these analyses should align with journal standards, ensuring reproducibility via stepwise documentation of instrument parameters and calibration curves .
Q. What experimental protocols ensure reproducibility in this compound synthesis?
- Methodological Answer : Strict adherence to standardized protocols is essential:
- Document reagent sources (e.g., supplier, purity grade).
- Specify reaction conditions (temperature control ±1°C, stirring rates).
- Use internal standards (e.g., methyl heptadecanoate) in GC for quantification accuracy.
- Include triplicate runs and statistical error margins (e.g., ±2% yield). Data should be reported in alignment with analytical chemistry guidelines to avoid redundancy between text and tables .
Advanced Research Questions
Q. How can response surface methodology (RSM) improve yield predictions for this compound under variable conditions?
- Methodological Answer : RSM integrates central composite design (CCD) or Box-Behnken designs to model non-linear relationships between variables (e.g., catalyst concentration × temperature interactions). Quadratic regression equations derived from RSM predict optimal conditions, validated through confirmatory experiments. For example, a 3-level factorial design might reveal that a 1.2 wt% catalyst and 55°C maximize yield, with contour plots visualizing sensitivity .
Q. What strategies resolve contradictions in reported yield data for this compound across studies?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., feedstock impurities, solvent traces). Systematic approaches include:
- Meta-analysis of published datasets to identify outlier conditions.
- Sensitivity analysis using Monte Carlo simulations to quantify parameter uncertainties.
- Replication studies with controlled variables (e.g., standardized oil source). Journals like Reviews in Analytical Chemistry emphasize cross-referencing raw data in supplementary materials to enhance transparency .
Q. How do advanced statistical tools like ANOVA and Taguchi S/N ratios enhance process optimization?
- Methodological Answer : ANOVA partitions variance into assignable causes (e.g., catalyst type contributes 77.5% variance in yield ). Taguchi S/N ratios ("larger-the-better") quantify robustness against noise factors (e.g., ambient humidity). For this compound, a higher S/N ratio (e.g., 38.95 dB) indicates optimal stability at 1.5 wt% KOH and 60°C. Software tools like QUALITEK-4 automate these calculations, reducing human error .
Q. What methodologies address batch-to-batch variability in industrial-scale this compound production?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring:
- In-line FTIR for continuous FAME tracking.
- Design of experiments (DoE) to validate scalability (e.g., pilot-scale reactors vs. lab setups).
- Multivariate statistical process control (MSPC) to detect deviations early. Journals like Biochemistry (Moscow) stress the inclusion of scalability challenges in discussions, even for lab-scale studies .
Data Presentation & Ethical Compliance
Q. How should complex datasets (e.g., GC-MS chromatograms, reaction kinetics) be structured in publications?
- Methodological Answer :
- Main Text : Summarize key trends (e.g., "Yield increased 22% with 1.5 wt% catalyst").
- Tables : Include mean values, standard deviations, and statistical significance (p < 0.05).
- Supplementary Materials : Provide raw chromatograms, calibration data, and instrument logs. Follow Beilstein Journal of Organic Chemistry guidelines to avoid duplicating figures in text .
Q. What ethical and reproducibility standards apply to this compound research?
- Methodological Answer :
- Declare conflicts of interest (e.g., funding from biodiesel companies).
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Cite prior methodologies verbatim (e.g., "Catalyst preparation followed Smith et al. (2020)").
- ICMJE standards mandate detailed reagent sourcing and safety protocols (e.g., toxicity profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
